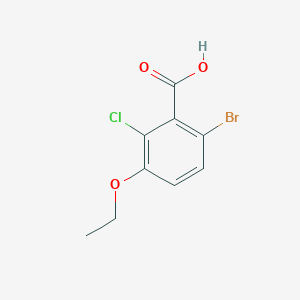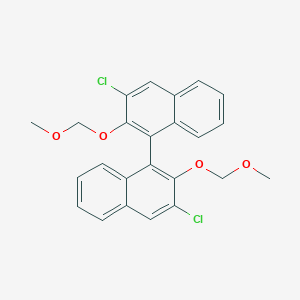
2-Chloro-4-(difluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(difluoromethoxy)benzaldehyde is 1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2-Chloro-4-(difluoromethoxy)benzaldehyde has a molecular weight of 206.58 . It is a liquid at room temperature and has a density of 1.302 g/mL at 25 °C . It has a refractive index (n20/D) of 1.503 .Aplicaciones Científicas De Investigación
Analytical Chemistry
2-Chloro-4-(difluoromethoxy)benzaldehyde (CDMBA) is used in analytical chemistry . It is often used as a starting material in various chemical reactions. For instance, it can undergo reactions at the benzylic position, which are important in the synthesis of various organic compounds .
Biopharma Production
In the field of biopharma production, CDMBA can be used in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, via a one-pot three-component reaction with cyclohexane-1,3-dione and urea .
Cleanroom Solutions
In cleanroom solutions, CDMBA is used in the preparation of various compounds . For example, it can be used in the synthesis of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione .
Advanced Battery Science
While there is limited information available on the specific role of CDMBA in advanced battery science, it is known that various organic compounds play crucial roles in the development of advanced batteries . Further research may reveal specific applications of CDMBA in this field.
Chromatography
In chromatography, CDMBA can be used as a standard for the calibration and validation of analytical methods . Its unique structure and properties make it suitable for use in various chromatographic techniques .
Mass Spectrometry
In mass spectrometry, CDMBA can be used as a reference compound . Its unique mass spectrum can be used for the identification and quantification of similar compounds in complex mixtures .
Synthesis of Other Chemical Compounds
CDMBA can be used as a starting material in the synthesis of a wide range of other chemical compounds. Its unique structure makes it a versatile building block in organic synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
2-chloro-4-(difluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVRAYBBTVJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














